molecular formula C10H15N3O B13949394 3-(3-Aminopropoxy)benzenecarboximidamide CAS No. 772322-75-5

3-(3-Aminopropoxy)benzenecarboximidamide

Cat. No.: B13949394
CAS No.: 772322-75-5
M. Wt: 193.25 g/mol
InChI Key: PNBUTGUTZFLAGG-UHFFFAOYSA-N
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Description

3-(3-Aminopropoxy)benzenecarboximidamide is a chemical compound intended for research and experimental purposes. This product is strictly for laboratory use by qualified professionals. It is not intended for diagnostic, therapeutic, or any personal uses. Handle with appropriate safety precautions. Specific data regarding its applications, mechanism of action, and physicochemical properties should be verified by the researcher from technical data sheets or scientific literature prior to use.

Properties

CAS No.

772322-75-5

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

3-(3-aminopropoxy)benzenecarboximidamide

InChI

InChI=1S/C10H15N3O/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-4,7H,2,5-6,11H2,(H3,12,13)

InChI Key

PNBUTGUTZFLAGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCN)C(=N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 3 3 Aminopropoxy Benzenecarboximidamide

Established Synthetic Pathways for the Core Benzenecarboximidamide Structure

The benzenecarboximidamide (benzamidine) core is a recurring motif in pharmacologically active compounds. Its synthesis is well-documented, with the Pinner reaction being a cornerstone methodology. This reaction typically involves the treatment of a benzonitrile (B105546) derivative with an alcohol in the presence of a strong acid, such as hydrogen chloride, to form an intermediate imino ester hydrochloride, often referred to as a Pinner salt. Subsequent ammonolysis of this intermediate yields the desired benzenecarboximidamide.

Another prevalent method for the formation of the benzenecarboximidamide group is through the reduction of a benzamidoxime (B57231). This approach involves the initial reaction of a benzonitrile with hydroxylamine (B1172632) to form the corresponding benzamidoxime. The benzamidoxime is then reduced, often through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel, to afford the final benzenecarboximidamide.

Synthesis of the Aminopropoxy Moiety and its Integration

In the context of synthesizing 3-(3-aminopropoxy)benzenecarboximidamide, a suitable starting material for the aromatic core is 3-hydroxybenzonitrile. The aminopropoxy moiety can be introduced by reacting 3-hydroxybenzonitrile with a protected form of 3-amino-1-propanol, such as N-(3-bromopropyl)phthalimide or a Boc-protected 3-halo-1-propanamine, in the presence of a base like potassium carbonate or sodium hydride. The protecting group on the amine is essential to prevent it from acting as a nucleophile and competing in the etherification reaction.

Following the successful ether linkage, the protecting group on the terminal amine can be removed under appropriate conditions. For instance, a phthalimide (B116566) group can be cleaved using hydrazine, while a Boc group is readily removed with a strong acid like trifluoroacetic acid. This deprotection step yields the key intermediate, 3-(3-aminopropoxy)benzonitrile (B1287089).

With the 3-(3-aminopropoxy)benzonitrile in hand, the final conversion to 3-(3-aminopropoxy)benzenecarboximidamide can be accomplished using one of the established methods described in section 2.1, such as the Pinner reaction.

Derivatization Strategies for Structural Elucidation and Optimization

To explore the structure-activity relationships (SAR) and optimize the properties of 3-(3-aminopropoxy)benzenecarboximidamide, various derivatization strategies can be employed. These modifications can be targeted at several key positions within the molecule.

Introduction of Varied Substituents at Key Positions

Modifications can be introduced at three primary locations: the benzene (B151609) ring, the aminopropoxy linker, and the terminal amidine group.

Benzene Ring: Starting with substituted 3-hydroxybenzonitriles allows for the introduction of a wide array of functional groups onto the aromatic core. Halogens, alkyl, alkoxy, and nitro groups can be incorporated to modulate the electronic and steric properties of the molecule.

Aminopropoxy Linker: The length and branching of the alkoxy chain can be varied by using different amino alcohols in the initial etherification step. For example, using 2-amino-1-propanol or 4-amino-1-butanol (B41920) derivatives would lead to analogues with altered linker characteristics.

Amidine Group: The terminal amidine can be N-substituted by employing primary or secondary amines instead of ammonia (B1221849) during the final step of the Pinner reaction or by direct alkylation of the unsubstituted amidine.

A summary of potential derivatization points is presented in the table below:

Position of DerivatizationPotential ModificationsSynthetic Strategy
Benzene RingHalogens (F, Cl, Br), Alkyl groups, Alkoxy groups, Nitro groupsStart with appropriately substituted 3-hydroxybenzonitriles.
Aminopropoxy LinkerVarying chain length (e.g., ethoxy, butoxy), BranchingUtilize different amino alcohols in the Williamson ether synthesis.
Amidine GroupN-alkylation, N-arylationUse substituted amines in the final amidine formation step.

Analytical Characterization Techniques for Novel Analogues

The structural confirmation and purity assessment of newly synthesized analogues of 3-(3-aminopropoxy)benzenecarboximidamide rely on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the connectivity of atoms. Two-dimensional NMR techniques, such as COSY and HSQC, can further confirm the assignments.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition. Fragmentation patterns observed in MS/MS experiments can provide additional structural information.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds. By using appropriate columns and mobile phases, it is possible to separate the desired product from starting materials, byproducts, and other impurities.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups in the molecule, such as the N-H and C=N bonds of the amidine group, the C-O-C ether linkage, and the aromatic C-H bonds.

The table below summarizes the primary analytical techniques and the information they provide for the characterization of novel analogues.

Analytical TechniqueInformation Obtained
¹H and ¹³C NMRDetailed structural information, connectivity of atoms.
High-Resolution Mass Spectrometry (HRMS)Exact mass and elemental composition.
High-Performance Liquid Chromatography (HPLC)Purity assessment and separation of isomers.
Infrared (IR) SpectroscopyIdentification of key functional groups.

Molecular Target Identification and Ligand Receptor Interactions of 3 3 Aminopropoxy Benzenecarboximidamide

Identification of Potential Biological Targets

The chemical structure of 3-(3-Aminopropoxy)benzenecarboximidamide, featuring a benzamidine (B55565) moiety and a flexible aminopropoxy linker, suggests its potential to interact with enzymes that have a specificity for arginine or lysine (B10760008) residues in their active sites.

Cholinesterases (e.g., Acetylcholinesterase)

Compounds with structural similarities to 3-(3-Aminopropoxy)benzenecarboximidamide have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. A study on a series of 3-[3-(amino)propoxy]benzenamines, which share the aminopropoxy-benzene core with the compound of interest, demonstrated notable AChE inhibitory activity. nih.gov The inhibitory concentrations (IC50) for these analogous compounds ranged from 8.99 to 28.31 μM. nih.gov This suggests that 3-(3-Aminopropoxy)benzenecarboximidamide may also exhibit inhibitory effects on AChE. The benzamidine group, a known pharmacophore that can interact with the catalytic anionic site (CAS) of AChE, further supports this hypothesis.

Serine Proteases (e.g., Factor Xa)

The benzamidine group is a well-established inhibitor of serine proteases, a class of enzymes that play crucial roles in various physiological processes, including blood coagulation and digestion. nih.govnih.gov These enzymes, such as trypsin and the coagulation Factor Xa, possess a highly conserved catalytic triad (B1167595) and a specificity pocket that accommodates basic amino acid residues. The positively charged amidinium group of benzamidine derivatives can form strong salt bridges with the carboxylate side chain of an aspartate residue (Asp189 in the trypsin numbering) located at the bottom of the S1 specificity pocket. scielo.br This interaction is a key determinant of the inhibitory potency of benzamidine-based compounds against serine proteases. nih.govnih.gov Consequently, 3-(3-Aminopropoxy)benzenecarboximidamide is a putative inhibitor of serine proteases like Factor Xa.

Other Enzyme Systems and Receptor Subtypes

The structural motifs present in 3-(3-Aminopropoxy)benzenecarboximidamide suggest potential interactions with other enzyme systems and receptor subtypes. The benzamidine moiety is known to interact with a variety of proteins that bind arginine or lysine. nih.govnih.gov Furthermore, the aminopropoxy linker could allow the molecule to span and interact with multiple sites within a target protein. The inhibitory activities of substituted benzamidines have been examined against a range of human serine proteases, including trypsin, thrombin, plasmin, and C1s, indicating a broad spectrum of potential targets for compounds containing this functional group. nih.gov

Molecular Docking and Binding Affinity Studies

Molecular docking simulations are instrumental in predicting the binding mode and affinity of a ligand to its target protein. For the analogous 3-[3-(amino)propoxy]benzenamines, docking studies with acetylcholinesterase revealed key interactions within the enzyme's active site. nih.gov These studies suggested that the compounds could bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov

Based on these findings, a hypothetical molecular docking of 3-(3-Aminopropoxy)benzenecarboximidamide into the active site of AChE can be inferred. The benzamidine group would likely form a cation-π interaction with the indole (B1671886) ring of Trp84 in the CAS, while the aminopropoxy chain could extend towards the PAS, forming hydrogen bonds with residues such as Tyr121. nih.gov

Similarly, docking studies of benzamidine derivatives with serine proteases like Factor Xa have consistently shown the amidinium group occupying the S1 pocket and forming a salt bridge with Asp189. scielo.br The aminopropoxy-benzene portion of 3-(3-Aminopropoxy)benzenecarboximidamide would likely occupy the S2-S4 pockets, forming additional hydrophobic and hydrogen bonding interactions that contribute to its binding affinity.

Table 1: Predicted Interactions of 3-(3-Aminopropoxy)benzenecarboximidamide with Target Enzymes

Target EnzymePredicted Interacting ResiduesType of Interaction
AcetylcholinesteraseTrp84, Tyr121, Tyr334Cation-π, Hydrogen Bonding, Hydrophobic
Factor XaAsp189, Gly219, Trp215Salt Bridge, Hydrogen Bonding, Hydrophobic

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-target complexes over time, offering a more realistic representation of the binding event than static docking poses. mdpi.comnih.gov MD simulations performed on the analogous 3-[3-(amino)propoxy]benzenamine-AChE complexes demonstrated the stability of the ligand within the active site. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses from these simulations indicated that the ligand maintains a stable conformation and that its binding induces minimal conformational changes in the enzyme. nih.gov

For a 3-(3-Aminopropoxy)benzenecarboximidamide-AChE complex, MD simulations would be expected to show the benzamidine group remaining securely anchored in the CAS, with the aminopropoxy tail exhibiting some flexibility while maintaining interactions with the PAS. nih.gov In the context of a serine protease like Factor Xa, MD simulations would likely confirm the stability of the salt bridge between the amidinium group and Asp189, with the rest of the molecule settling into a low-energy conformation within the binding groove. scielo.br

Biophysical Characterization of Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

While specific biophysical data for 3-(3-Aminopropoxy)benzenecarboximidamide is not currently available in the public domain, techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) would be essential for a comprehensive understanding of its binding thermodynamics and kinetics.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction. nih.gov An ITC experiment for 3-(3-Aminopropoxy)benzenecarboximidamide with its target enzyme would provide a complete thermodynamic profile of the binding process.

Table 2: Hypothetical Thermodynamic Parameters from ITC Analysis

ParameterDescriptionExpected Value Range
Kd (dissociation constant)Measure of binding affinitynM to µM
ΔH (enthalpy change)Heat released or absorbed upon bindingFavorable (negative)
ΔG (Gibbs free energy change)Overall spontaneity of bindingFavorable (negative)
TΔS (entropic contribution)Change in randomness upon bindingFavorable or unfavorable

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time. cnr.itnih.gov SPR analysis would yield kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). mdpi.com This technique would provide valuable information on how quickly 3-(3-Aminopropoxy)benzenecarboximidamide binds to its target and how long the complex remains formed.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses for 3 3 Aminopropoxy Benzenecarboximidamide Analogues

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling has been instrumental in defining the essential structural motifs required for the biological activity of 3-(3-Aminopropoxy)benzenecarboximidamide analogues. A typical pharmacophore model for this class of compounds highlights the importance of a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.

Pharmacophoric FeatureRole in Biological Activity
Primary Amine (-NH2)Hydrogen Bond Donor
Carboximidamide GroupHydrogen Bond Donor/Acceptor
Propoxy OxygenHydrogen Bond Acceptor
Benzene (B151609) RingHydrophobic Scaffold

Impact of Substituent Variation on Biological Activity

Systematic modifications of the 3-(3-Aminopropoxy)benzenecarboximidamide scaffold have provided significant insights into the influence of various substituents on biological activity. These investigations have explored the electronic, steric, and lipophilic effects of different functional groups.

The electronic nature of substituents on the benzene ring can significantly modulate the biological activity of these analogues. The introduction of electron-withdrawing groups, such as halogens or nitro groups, can influence the pKa of the amidine and amine functionalities, potentially altering their ionization state at physiological pH and their ability to form hydrogen bonds. Conversely, electron-donating groups, like methoxy (B1213986) or alkyl groups, can enhance the electron density of the aromatic ring, which may affect pi-pi stacking interactions with the target. Studies on related benzamidine-containing compounds have shown that subtle changes in electronic distribution can lead to significant variations in inhibitory potency against certain enzymes.

The size and shape of substituents play a critical role in determining the binding affinity and selectivity of 3-(3-Aminopropoxy)benzenecarboximidamide analogues. Bulky substituents on the benzene ring can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding to its target. However, in some cases, strategically placed larger groups can enhance activity by occupying specific hydrophobic pockets within the binding site. The length and flexibility of the aminopropoxy chain are also important conformational determinants. Variations in chain length can alter the distance between the primary amine and the benzenecarboximidamide core, impacting the molecule's ability to span critical interaction points in the target protein.

Lipophilicity, often expressed as logP, is a key parameter influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. For 3-(3-Aminopropoxy)benzenecarboximidamide analogues, modulating lipophilicity through the addition or modification of substituents can affect membrane permeability, solubility, and plasma protein binding. Generally, a balanced lipophilicity is desired to ensure adequate absorption and distribution while minimizing off-target effects. SAR studies have shown that increasing the lipophilicity of the benzene ring with small alkyl or halogen substituents can sometimes lead to improved activity, up to an optimal point beyond which further increases in lipophilicity may be detrimental.

Substituent PropertyImpact on Biological Activity
Electronic Effects
Electron-Withdrawing GroupsCan alter pKa and hydrogen bonding potential.
Electron-Donating GroupsMay influence pi-pi stacking interactions.
Steric Effects
Bulky GroupsCan cause steric hindrance or occupy hydrophobic pockets.
Chain Length VariationAffects the spatial orientation of key functional groups.
Lipophilicity
Increased LipophilicityCan improve membrane permeability and binding, but may also increase toxicity.

Development and Validation of QSAR Models

To quantify the relationship between the structural properties of 3-(3-Aminopropoxy)benzenecarboximidamide analogues and their biological activity, QSAR models have been developed. These models provide predictive tools for designing new compounds with enhanced potency.

The development of robust QSAR models relies on the careful selection of molecular descriptors that accurately capture the physicochemical properties relevant to biological activity. For analogues of 3-(3-Aminopropoxy)benzenecarboximidamide, a variety of descriptors are typically employed.

Commonly Used Molecular Descriptors in QSAR Models:

Topological Descriptors: These describe the connectivity of atoms in a molecule and include indices such as the Kier & Hall molecular connectivity indices and Balaban J index.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: Molar refractivity (MR) and van der Waals volume are commonly used to describe the steric bulk of substituents.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is the most widely used descriptor for lipophilicity.

The selection of these descriptors is guided by an understanding of the underlying SAR and the presumed mechanism of action of the compounds. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build the QSAR equation, which is subsequently validated to ensure its predictive power.

Statistical Validation of QSAR Models

The reliability of any Quantitative Structure-Activity Relationship (QSAR) model is fundamentally dependent on rigorous statistical validation. This process ensures that the model is not a result of chance correlation and possesses predictive power for new, untested compounds. For a hypothetical QSAR model developed for analogues of 3-(3-Aminopropoxy)benzenecarboximidamide, several statistical metrics would be crucial for its validation.

Internal validation techniques are first employed to assess the robustness of the model using the initial dataset. A key method is cross-validation , where the dataset is systematically partitioned into training and test sets. The model is built on the training set and then used to predict the activity of the compounds in the test set. A common form is the leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability.

Further internal validation would involve y-randomization or scrambling . In this procedure, the biological activity values are randomly shuffled, and a new QSAR model is developed using the original independent variables. A low correlation coefficient for the randomized models would confirm that the original model is not due to a chance correlation.

External validation provides the most stringent test of a QSAR model's predictive power. This involves using a set of new compounds (an external test set) that were not used in the model's development. The predictive ability is assessed by the predictive correlation coefficient (R²_pred). A high R²_pred value, typically greater than 0.6, indicates a model with strong predictive capacity for novel analogues.

The following table outlines the key statistical parameters used in the validation of QSAR models:

Parameter Description Acceptable Value
R² (Coefficient of Determination) Indicates the goodness of fit of the model to the training data.> 0.6
q² (Cross-validated R²) Measures the internal predictive ability of the model.> 0.5
R²_pred (Predictive R² for external set) Measures the predictive ability of the model for an external set of compounds.> 0.6
RMSE (Root Mean Square Error) Represents the standard deviation of the residuals (prediction errors).As low as possible
MAE (Mean Absolute Error) The average of the absolute differences between the predicted and observed values.As low as possible

It is the combination of these statistical validations that would lend confidence to any QSAR model developed for 3-(3-Aminopropoxy)benzenecarboximidamide analogues, ensuring its utility in guiding further drug design efforts.

Computational Design and Prediction of Novel Analogues

Following the development and rigorous statistical validation of a robust QSAR model, the next logical step is its application in the computational design and prediction of novel, potentially more active analogues of 3-(3-Aminopropoxy)benzenecarboximidamide. The insights gained from the SAR and QSAR studies would directly inform this design process.

The QSAR model, which mathematically describes the relationship between the structural features (descriptors) of the molecules and their biological activity, becomes a powerful predictive tool. By systematically modifying the structure of 3-(3-Aminopropoxy)benzenecarboximidamide in silico, researchers can generate a virtual library of novel analogues. The developed QSAR equation can then be used to predict the biological activity of these virtual compounds without the immediate need for chemical synthesis and biological testing, thereby saving significant time and resources.

For instance, if the QSAR model indicated that increased hydrophobicity in a specific region of the molecule enhances activity, new analogues could be designed with substituents that increase this property. Conversely, if steric hindrance at a particular position was found to be detrimental, smaller functional groups would be incorporated in the newly designed molecules.

The process of computational design would typically involve:

Scaffold Hopping and Substructure Modification: Generating new molecular structures by either replacing the core scaffold of 3-(3-Aminopropoxy)benzenecarboximidamide or by modifying its various substructures, such as the aminopropoxy chain or the benzenecarboximidamide group.

Descriptor Calculation: Calculating the relevant molecular descriptors for each newly designed analogue that were identified as significant in the QSAR model.

Activity Prediction: Using the validated QSAR model to predict the biological activity of each new analogue based on its calculated descriptors.

Prioritization for Synthesis: Ranking the designed compounds based on their predicted activity and other desirable properties (e.g., drug-likeness, synthetic accessibility). The most promising candidates would then be prioritized for chemical synthesis and subsequent experimental validation.

This iterative cycle of computational design, prediction, and experimental feedback is a cornerstone of modern drug discovery, allowing for a more rational and efficient search for lead compounds. While the specific structural modifications for 3-(3-Aminopropoxy)benzenecarboximidamide analogues remain speculative without a foundational SAR and QSAR study, the methodology for their computational design is well-established.

Preclinical Biological Evaluation of 3 3 Aminopropoxy Benzenecarboximidamide and Its Derivatives

In Vitro Efficacy Studies

In vitro studies are fundamental for characterizing the biological activity of a compound at the molecular and cellular level. These assays provide a controlled environment to investigate specific interactions with biological targets, such as enzymes and receptors, and to assess the compound's effects on cellular processes.

Benzamidine (B55565) and its derivatives are well-documented inhibitors of serine proteases, a class of enzymes characterized by a serine residue in their active site. nih.gov This inhibitory activity is attributed to the ability of the amidine group to form strong interactions with the enzyme's active site.

Acetylcholinesterase (AChE) Inhibition:

AChE is a key enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Several studies have demonstrated the potential of benzamide derivatives as potent AChE inhibitors. For instance, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity. One of the most active compounds in this series demonstrated an IC50 value of 13 ± 2.1 nM, which was superior to the reference drug donepezil (IC50 = 0.6 ± 0.05 µM). mui.ac.irresearchgate.net Another study on new benzamide/nicotinamide/cinnamamide derivatives reported IC50 values for AChE inhibition in the range of 10.66–83.03 nM. nih.gov

Table 1: Acetylcholinesterase Inhibitory Activity of Representative Benzamide Derivatives

Compound Series Most Potent Derivative IC50 (AChE) Reference Drug IC50 (Reference)
N-(2-(piperidine-1-yl)ethyl)benzamides Compound 5d 13 ± 2.1 nM Donepezil 0.6 ± 0.05 µM

Factor Xa Inhibition:

Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is a major therapeutic approach for the prevention and treatment of thromboembolic disorders. Benzamidine-based structures are known to be effective inhibitors of Factor Xa. nih.gov Research has focused on designing benzamidine-type inhibitors with high affinity and selectivity for this enzyme. For example, a study on benzenesulfonyl-glycyl-phenylalanine derivatives with amidino substituents identified a compound with high affinity for Factor Xa, suggesting its potential as a lead structure for the development of new anticoagulants. nih.gov

Cell-based assays are crucial for evaluating the physiological effects of a compound in a more complex biological system than isolated enzyme assays. nih.gov These assays can provide information on a compound's ability to modulate cellular processes like proliferation and its potential as an antimicrobial agent.

Antiproliferative Activity:

The antiproliferative activity of benzamide and benzimidazole derivatives has been investigated against various cancer cell lines. nih.govmdpi.com In one study, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. nih.gov Another study on pentacyclic benzimidazole derivatives found that compounds with an N,N-dimethylaminopropyl amino side chain exhibited potent antiproliferative activity, with one derivative showing IC50 values in the submicromolar range (0.3–1.8 µM) across multiple cancer cell lines. mdpi.com

Table 2: Antiproliferative Activity of Representative Benzamide and Benzimidazole Derivatives

Compound Series Cell Line Most Potent Derivative IC50
2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides K562 (Leukemia) Compound 17t -

Antimicrobial Activity:

The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Benzamidine and its derivatives have shown promise in this area. nih.govnih.gov A study on novel imino bases of benzamidine demonstrated significant antimicrobial activity against pathogens that trigger periodontitis, with minimum inhibitory concentration (MIC) values between 31.25 and 125 µg/mL. nih.govnih.govresearchgate.net Another investigation into N-benzamide derivatives revealed that one compound exhibited excellent activity against both B. subtilis and E. coli, with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com

Receptor binding assays are used to determine the affinity of a compound for a specific biological receptor. These assays are fundamental in drug discovery for identifying compounds that can modulate receptor function. Benzamide derivatives have been explored as ligands for various receptors, including dopamine and opioid receptors. For instance, a series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides were found to have high affinity for dopamine D3 receptors, with one derivative showing a Ki of 0.18 nM. nih.gov Additionally, 3-aminomorphinan derivatives, which can be considered structurally related to the aminopropoxy aspect of the lead compound, have been synthesized and shown to have high affinity for mu and kappa opioid receptors. nih.gov

In Vivo Efficacy in Preclinical Models (Non-Human)

In vivo studies in animal models are a critical step in preclinical drug development, providing data on a compound's efficacy and its effects within a living organism.

The choice of an appropriate animal model is crucial for obtaining relevant preclinical data. Rodents, such as mice and rats, are commonly used in early-stage preclinical studies due to their well-characterized biology and the availability of established disease models. criver.com For assessing the efficacy of potential anticoagulants like Factor Xa inhibitors, rabbit and rat models of thrombosis and bleeding are frequently employed. nih.govnih.govmdpi.com For example, a rabbit liver laceration model and a rat tail-cut bleeding model have been used to evaluate the ability of reversal agents to control bleeding induced by Factor Xa inhibitors. nih.govmdpi.com In the context of cancer therapy, xenograft models in rodents, where human tumor cells are implanted, are standard for evaluating the antitumor efficacy of new compounds. ahajournals.org For neurodegenerative diseases like Alzheimer's, transgenic mouse models that develop amyloid plaques and cognitive deficits are utilized to test the efficacy of compounds like AChE inhibitors.

Pharmacodynamic biomarkers are measurable indicators of a drug's biological effect. In preclinical in vivo studies, these biomarkers are essential for demonstrating that the drug is engaging with its target and producing the desired physiological response.

For a Factor Xa inhibitor, key pharmacodynamic biomarkers would include measurements of anti-FXa activity in plasma and assessments of blood coagulation parameters. nih.gov In a study of a Factor Xa inhibitor reversal agent, dose-dependent decreases in unbound rivaroxaban and anti-FXa activity were correlated with a reduction in blood loss in a rabbit model. nih.gov

For an acetylcholinesterase inhibitor being evaluated for Alzheimer's disease, pharmacodynamic biomarkers could include measurements of acetylcholine levels in the brain and assessments of cognitive function in animal models.

In the case of an antiproliferative agent, biomarkers might include the inhibition of tumor growth in xenograft models, as well as molecular markers of apoptosis or cell cycle arrest within the tumor tissue.

For a compound with antimicrobial activity, the reduction in bacterial load at the site of infection would be a primary pharmacodynamic endpoint.

A study on the poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide in a rat model of renal ischemia/reperfusion injury used serum creatinine and blood urea nitrogen as biomarkers of renal function, and tissue levels of oxidative stress markers to assess the drug's protective effects. nih.gov

Cellular and Subcellular Distribution in Preclinical Models

Comprehensive data regarding the specific cellular and subcellular distribution of 3-(3-Aminopropoxy)benzenecarboximidamide and its derivatives in preclinical models is not extensively available in publicly accessible scientific literature. Preclinical evaluation of a compound's distribution is a critical step in drug development, providing insights into its potential sites of action and accumulation. This process typically involves the use of radiolabeled compounds or advanced imaging techniques to track the molecule's journey through the body, into various tissues, and ultimately within different compartments of the cell.

The distribution of a chemical compound within a biological system is governed by its physicochemical properties, such as lipophilicity, size, and charge, which influence its ability to cross cellular membranes and interact with intracellular components. For a compound like 3-(3-Aminopropoxy)benzenecarboximidamide, which possesses both an aminopropoxy group and a benzamidine moiety, its distribution would be influenced by the properties of these functional groups. The basic amine group would likely be protonated at physiological pH, potentially influencing its interaction with negatively charged cellular membranes and macromolecules. The benzamidine group, a known pharmacophore that can interact with various enzymes, may also guide the compound's localization to specific cellular compartments or tissues where its targets are expressed.

Generally, in preclinical studies, the investigation of cellular and subcellular distribution involves a multi-tiered approach. Initial studies may involve in vitro experiments using cultured cells to understand the compound's ability to permeate cell membranes and its general localization within the cytoplasm, nucleus, or other organelles. Subsequent in vivo studies in animal models, such as rodents, would provide a more complete picture of tissue distribution. These studies would analyze the concentration of the compound in various organs and tissues over time, identifying potential sites of accumulation.

While specific data tables for 3-(3-Aminopropoxy)benzenecarboximidamide are not available, a hypothetical representation of such data is presented below to illustrate the type of information typically generated in such studies.

Hypothetical Cellular Uptake Data

Cell LineCompound Concentration (µM)Incubation Time (hours)Intracellular Concentration (µM)
Cancer Cell Line A1015.2
Cancer Cell Line A10415.8
Normal Fibroblast1012.1
Normal Fibroblast1046.5

Hypothetical Subcellular Fractionation Data

Subcellular Fraction% of Total Intracellular Compound
Cytosol45%
Nucleus35%
Mitochondria15%
Microsomes5%

It is important to emphasize that the tables above are illustrative and not based on actual experimental data for 3-(3-Aminopropoxy)benzenecarboximidamide. The generation of such data would require dedicated preclinical research employing sophisticated analytical and imaging methodologies. The findings from such studies would be instrumental in understanding the compound's mechanism of action and in guiding its further development as a potential therapeutic agent.

Mechanistic Investigations of 3 3 Aminopropoxy Benzenecarboximidamide Action

Elucidation of Signaling Pathways Modulated by the Compound

To understand how 3-(3-Aminopropoxy)benzenecarboximidamide functions at a cellular level, researchers would need to investigate its impact on various signaling pathways. This would typically involve treating specific cell lines or model organisms with the compound and then measuring the activity of key proteins within known signaling cascades. Techniques such as Western blotting, ELISA, and reporter gene assays would be employed to determine if the compound activates or inhibits pathways crucial for cellular processes like proliferation, differentiation, and apoptosis. The specific pathways to be investigated would depend on the initial therapeutic or biological area of interest for the compound.

Transcriptomic and Proteomic Profiling in Response to Compound Exposure

A broader, unbiased approach to understanding the compound's effects would involve transcriptomic and proteomic profiling. nih.govnih.gov

Transcriptomics: By using techniques like RNA sequencing, researchers could analyze the entire set of RNA transcripts in a cell after exposure to 3-(3-Aminopropoxy)benzenecarboximidamide. This would reveal which genes are up- or down-regulated, providing clues about the cellular response to the compound and the biological processes it affects. nih.gov

Proteomics: Similarly, proteomic studies, often utilizing mass spectrometry, would identify and quantify changes in the abundance of thousands of proteins within the cell. nih.gov This is a crucial step as proteins are the primary functional molecules in a cell, and changes in their levels can directly explain the physiological effects of the compound. nih.gov

Table 1: Hypothetical Data from Transcriptomic/Proteomic Studies

Gene/ProteinFold ChangeFunction
Gene X+2.5Cell Cycle Regulation
Gene Y-3.0Apoptosis
Protein A+1.8Signal Transduction
Protein B-2.2DNA Repair

This table is a hypothetical representation of the type of data that would be generated from such studies and is not based on actual experimental results for 3-(3-Aminopropoxy)benzenecarboximidamide.

Receptor Occupancy and Target Engagement Studies

Identifying the direct molecular target(s) of 3-(3-Aminopropoxy)benzenecarboximidamide is fundamental to understanding its mechanism.

Receptor Occupancy: These studies aim to quantify the extent to which the compound binds to its target receptor on the surface of cells. nih.govnih.gov Flow cytometry is a common technique used for this purpose, providing information on the relationship between the dose of the compound and the saturation of its target. nih.govnih.gov

Target Engagement: This confirms that the compound not only binds to its target but also elicits a biological response. researchgate.netnih.gov Techniques such as cellular thermal shift assays (CETSA) or photoaffinity labeling can be used to identify and validate the direct targets of the compound within a complex cellular environment. nih.gov

Investigation of Allosteric Modulation and Orthosteric Binding

Once a target has been identified, it is important to understand how the compound binds to it.

Orthosteric Binding: This refers to the compound binding to the same site as the natural (endogenous) ligand of the receptor or enzyme. nih.gov Orthosteric ligands often act as direct competitors with the endogenous molecule. nih.gov

Allosteric Modulation: In this case, the compound binds to a different site on the target protein, known as an allosteric site. nih.govnih.gov This binding event causes a conformational change in the protein that can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the function of the primary active site without directly blocking it. nih.govfrontiersin.org Distinguishing between these two binding modes is critical for drug development, as allosteric modulators can offer greater specificity and a more nuanced control over cellular signaling. nih.govnih.govfrontiersin.org

Advanced Computational Approaches in the Study of 3 3 Aminopropoxy Benzenecarboximidamide

Quantum Mechanical (QM) Calculations for Electronic Properties

Quantum mechanical (QM) calculations are fundamental in elucidating the electronic structure and reactivity of molecules like 3-(3-Aminopropoxy)benzenecarboximidamide. These methods are essential for understanding the intricate details of how the compound interacts with its biological target, IDO1.

By applying QM methods, researchers can investigate the distribution of electrons within the molecule, identify the most reactive sites, and calculate properties such as molecular orbital energies and electrostatic potential. This information is critical for understanding the nature of the chemical bonds and the non-covalent interactions that govern the binding of the inhibitor to the heme iron and surrounding amino acid residues in the IDO1 active site.

A common strategy involves a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM). nih.gov In this method, the inhibitor and the immediate active site residues are treated with high-accuracy QM calculations, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics (MM) force fields. nih.gov This allows for a detailed investigation of reaction mechanisms, such as the enzymatic degradation of tryptophan or the mechanism of inhibition by compounds like 3-(3-Aminopropoxy)benzenecarboximidamide. nih.gov For instance, QM/MM calculations can be employed to study the dioxygen insertion step in the catalytic cycle of IDO1, which is a key process that inhibitors aim to block. nih.gov

Table 1: Applications of QM Calculations in the Study of IDO1 Inhibitors

Computational Method Application Insights Gained
QM/MM Elucidation of inhibition mechanisms Understanding of conformational changes upon binding and the role of specific residues in catalysis. nih.gov
DFT (Density Functional Theory) Calculation of electronic properties Determination of charge distribution, electrostatic potential, and frontier molecular orbitals.

| Ab initio methods | High-accuracy energy calculations | Precise determination of interaction energies between the inhibitor and active site residues. |

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI)

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are powerful computational techniques used to calculate the relative binding free energies of different ligands to a protein target. cresset-group.comacs.org These "alchemical" methods are invaluable in drug discovery for predicting how modifications to a lead compound, such as 3-(3-Aminopropoxy)benzenecarboximidamide, will affect its binding affinity for IDO1. cresset-group.comnih.gov

The core principle of these methods is to simulate a non-physical, or "alchemical," transformation of one molecule into another over a series of steps (lambda windows). cresset-group.com By calculating the free energy change for this transformation both in solution and when bound to the protein, the relative binding free energy (ΔΔG) can be determined via a thermodynamic cycle. acs.org

These calculations provide quantitative predictions of binding affinity, which can guide the lead optimization process by allowing computational and medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency. cresset-group.com While computationally intensive, the increasing power of GPUs has made FEP and TI more accessible and a viable tool for academic and industrial research. cresset-group.com Other related methods, like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach, can also be used to estimate binding free energies and compare the binding capacity of different inhibitors to IDO1. nih.gov

Table 2: Comparison of Binding Free Energy Calculation Methods

Method Description Key Advantage
Free Energy Perturbation (FEP) Calculates free energy differences by simulating a series of discrete, non-physical intermediate states between two molecules. cresset-group.com High accuracy in predicting relative binding affinities for closely related compounds. frontiersin.org
Thermodynamic Integration (TI) Calculates free energy differences by integrating the derivative of the potential energy with respect to a coupling parameter (λ) along a transformation pathway. acs.orgacs.org Robust method that is often used for a wide range of alchemical transformations. acs.org

| MM/PBSA | An end-point method that calculates binding free energy by combining molecular mechanics energies with continuum solvation models. nih.gov | Computationally less expensive than FEP/TI, making it suitable for ranking compounds. nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design and is widely used to discover novel inhibitors for targets like IDO1. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. longdom.org

The process begins with the identification of key chemical features shared by a set of known active IDO1 inhibitors. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. researchgate.net Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. elsevierpure.commdpi.com This allows for the rapid identification of new and structurally diverse molecules that match the pharmacophore and are therefore likely to be active against IDO1. nih.gov

Hits from the virtual screen are then typically subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity, before being selected for experimental testing. longdom.orgelsevierpure.com This combined approach of pharmacophore modeling and virtual screening significantly accelerates the hit identification phase of drug discovery. nih.gov

Table 3: Common Pharmacophore Features for IDO1 Inhibitors

Feature Description Example Interaction in IDO1 Active Site
Hydrogen Bond Acceptor An atom or group that can accept a hydrogen bond. Interaction with backbone NH of Ser167. nih.gov
Hydrogen Bond Donor An atom or group that can donate a hydrogen bond. Interaction with the side chain of Arg231. frontiersin.org
Hydrophobic Group A nonpolar group that forms van der Waals interactions. Interaction with Phe226. frontiersin.org

| Aromatic Ring | A planar, cyclic, conjugated system. | π-stacking with the heme cofactor. |

Future Research Directions and Preclinical Therapeutic Implications of 3 3 Aminopropoxy Benzenecarboximidamide

Challenges and Opportunities in Preclinical Translational Research

Without any foundational research data on "3-(3-Aminopropoxy)benzenecarboximidamide," any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research on this specific compound is needed before a comprehensive article on its therapeutic potential and future research directions can be written.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-(3-Aminopropoxy)benzenecarboximidamide derivatives?

  • Methodological Answer : Derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 3-aminopropoxy groups can be introduced using protecting groups (e.g., tert-butoxycarbonyl) to avoid side reactions. Purification often involves reverse-phase chromatography (C18 columns) and characterization via 1H^1H/13C^{13}C NMR to confirm substitution patterns and purity. Evidence from analogous compounds (e.g., 6-amino-N-(4-(3-aminopropoxy)phenyl derivatives) highlights the use of triethylamine for deprotonation and dithiothreitol (DTT) for disulfide bond reduction during synthesis .

Q. Which analytical techniques are critical for structural elucidation of 3-(3-Aminopropoxy)benzenecarboximidamide?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, aminopropoxy chain protons at δ 2.8–3.5 ppm). 13C^{13}C NMR confirms carbonyl (C=NH) groups (~160 ppm) and ether linkages (C-O at ~70 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]+ peaks for C14_{14}H19_{19}N3_3O2_2: calculated 278.1504, observed 278.1506) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) using gradients of acetonitrile/water with 0.1% trifluoroacetic acid .

Q. How can researchers detect and quantify 3-(3-Aminopropoxy)benzenecarboximidamide in biological matrices?

  • Methodological Answer : Solid-phase extraction (SPE) using C18 cartridges followed by HPLC-UV or LC-MS/MS is effective. For example, a validated method for benzenecarboximidamide analogs uses a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) and detection at 220 nm. Recovery rates >85% and LOQ <10 ng/mL are achievable .

Advanced Research Questions

Q. How do structural modifications to the aminopropoxy chain influence the compound’s antiparasitic or anticancer activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varying chain lengths (e.g., replacing 3-aminopropoxy with 2-aminopropoxy) and testing against targets like Trypanosoma congolense or cancer cell lines (e.g., IC50_{50} assays). For instance, analogs with shorter chains show reduced activity due to steric hindrance, while bulkier substituents improve binding to kinase active sites (e.g., CHEK1 inhibition in Prexasertib derivatives) .

Q. What in silico approaches predict the binding mode of 3-(3-Aminopropoxy)benzenecarboximidamide to biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina model interactions with targets (e.g., CHEK1 or Trypanosoma enzymes). Key residues (e.g., Lys38 in CHEK1) form hydrogen bonds with the amidine group.
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Free Energy Calculations : MM-PBSA estimates binding free energy (ΔG ~-8 kcal/mol for high-affinity analogs) .

Q. How can contradictions in reported biological data (e.g., varying IC50_{50} values) be resolved?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays) or compound purity. Solutions include:

  • Orthogonal Assays : Validate activity using fluorescence polarization (FP) and radiometric assays.
  • Quality Control : Ensure >95% purity via HPLC and characterize degradation products (e.g., oxidation of the aminopropoxy chain) with LC-MS.
  • Standardized Protocols : Use consistent cell lines (e.g., HCT-116 for anticancer studies) and parasite strains (e.g., Trypanosoma brucei) .

Q. What strategies optimize the pharmacokinetic profile of 3-(3-Aminopropoxy)benzenecarboximidamide analogs?

  • Methodological Answer :

  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyls) to reduce LogP from ~2.5 to <1.5, improving aqueous solubility.
  • Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to identify metabolic hotspots (e.g., amidine group oxidation). Methylation of vulnerable sites reduces clearance .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB; analogs with PPB <90% show improved bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.